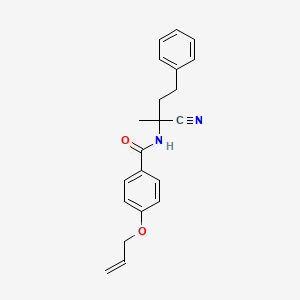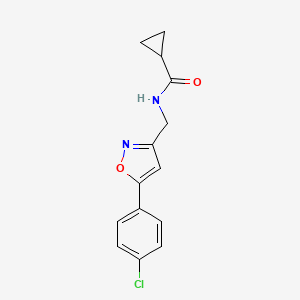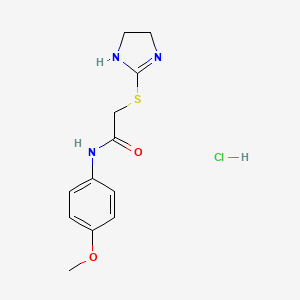
N-(1-cyano-1-methyl-3-phenylpropyl)-4-(prop-2-en-1-yloxy)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-cyano-1-methyl-3-phenylpropyl)-4-(prop-2-en-1-yloxy)benzamide, also known as CRF-2 antagonist, is a chemical compound that is widely used in scientific research. It has been found to have a significant impact on the biochemical and physiological processes in the body, making it an important tool for researchers in various fields.
Mécanisme D'action
The mechanism of action of N-(1-cyano-1-methyl-3-phenylpropyl)-4-(prop-2-en-1-yloxy)benzamide involves its binding to the this compound receptor, which is found in various regions of the brain, including the amygdala and hippocampus. By blocking the activation of this receptor, this compound can reduce the effects of stress and anxiety.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects, including the reduction of anxiety-like behaviors in animal models. It has also been shown to decrease the release of stress hormones, such as corticotropin-releasing hormone (CRH) and adrenocorticotropic hormone (ACTH).
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(1-cyano-1-methyl-3-phenylpropyl)-4-(prop-2-en-1-yloxy)benzamide in lab experiments is its potency and selectivity as a this compound antagonist. This allows researchers to study the effects of blocking this receptor without affecting other systems in the body. However, one limitation is the potential for off-target effects, which can complicate the interpretation of results.
Orientations Futures
There are several future directions for the use of N-(1-cyano-1-methyl-3-phenylpropyl)-4-(prop-2-en-1-yloxy)benzamide in scientific research. One area of interest is the study of its effects on other physiological processes, such as pain and inflammation. Additionally, researchers may investigate the potential for using this compound as a therapeutic agent for stress and anxiety-related disorders. Finally, the development of more potent and selective this compound antagonists may lead to new insights into the role of this receptor in various physiological processes.
Méthodes De Synthèse
The synthesis of N-(1-cyano-1-methyl-3-phenylpropyl)-4-(prop-2-en-1-yloxy)benzamide involves several steps, including the reaction of 4-(prop-2-en-1-yloxy)benzoic acid with thionyl chloride to form 4-(prop-2-en-1-yloxy)benzoyl chloride. This compound is then reacted with N-(1-cyano-1-methyl-3-phenylpropyl)amine to produce the final product.
Applications De Recherche Scientifique
N-(1-cyano-1-methyl-3-phenylpropyl)-4-(prop-2-en-1-yloxy)benzamide has been used in various scientific research applications, including the study of stress and anxiety-related disorders. It has been found to be a potent and selective antagonist of the corticotropin-releasing factor 2 (this compound) receptor, which is involved in the regulation of stress and anxiety.
Propriétés
IUPAC Name |
N-(2-cyano-4-phenylbutan-2-yl)-4-prop-2-enoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O2/c1-3-15-25-19-11-9-18(10-12-19)20(24)23-21(2,16-22)14-13-17-7-5-4-6-8-17/h3-12H,1,13-15H2,2H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFLIGMMWAVTHMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)(C#N)NC(=O)C2=CC=C(C=C2)OCC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2,5-Dichlorophenyl)(4-(3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)methanone](/img/structure/B2457035.png)
![2-((2-morpholino-2-oxoethyl)thio)-3-(4-(trifluoromethoxy)phenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2457037.png)
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B2457039.png)
![8-(3,5-Dimethylpyrazolyl)-7-[(2-fluorophenyl)methyl]-3-methyl-1-prop-2-enyl-1, 3,7-trihydropurine-2,6-dione](/img/structure/B2457041.png)
![N1-(3-chloro-4-fluorophenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2457043.png)
![1-((1R,4S)-bicyclo[2.2.1]heptan-2-ylmethoxy)-3-(4-(4-methoxyphenyl)piperazin-1-yl)propan-2-ol dihydrochloride](/img/structure/B2457044.png)



![N-(3-chloro-4-fluorophenyl)-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2457052.png)

